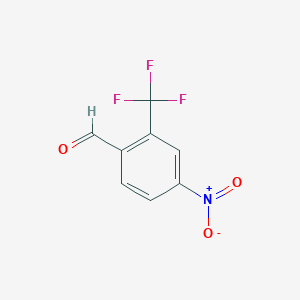

4-Nitro-2-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREGKXZIHOMXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496007 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-17-2 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzaldehyde

Abstract: 4-Nitro-2-(trifluoromethyl)benzaldehyde, identified by CAS number 50551-17-2, is a highly functionalized aromatic aldehyde of significant interest in modern organic synthesis.[1][2] Its unique electronic architecture, arising from the potent electron-withdrawing properties of both the C4-nitro group and the C2-trifluoromethyl group, renders the aldehyde moiety exceptionally reactive and confers specific physicochemical properties to its derivatives. This guide provides a comprehensive technical overview of this key intermediate, detailing its properties, synthesis, mechanistic reactivity, and critical applications in the development of pharmaceuticals and agrochemicals. We offer field-proven insights and detailed experimental protocols to support researchers, chemists, and drug development professionals in leveraging this versatile building block.

Introduction to a Key Synthetic Building Block

In the landscape of fine chemical intermediates, substituted benzaldehydes are foundational pillars for constructing molecular complexity. This compound is a distinguished member of this class. The strategic placement of two powerful electron-withdrawing groups on the aromatic ring creates a molecule with distinct reactivity. The trifluoromethyl (-CF3) group, in particular, is a prized addition in medicinal chemistry, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for other groups.[3][4]

This guide serves as a technical deep-dive, moving beyond simple data recitation to explain the causal relationships between the molecule's structure and its utility in advanced chemical applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis, ensuring predictable reactivity and facilitating purification.

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 50551-17-2 | PubChem[1] |

| Molecular Formula | C₈H₄F₃NO₃ | PubChem[1] |

| Molecular Weight | 219.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Light yellow to yellow crystalline powder | Chem-Impex[5] |

| SMILES | C1=CC(=C(C=C1[O-])C(F)(F)F)C=O | PubChem[1] |

| InChIKey | CREGKXZIHOMXBJ-UHFFFAOYSA-N | PubChem[1] |

The combination of the nitro and trifluoromethyl groups significantly lowers the electron density of the aromatic ring and, through inductive and mesomeric effects, strongly activates the aldehyde's carbonyl carbon toward nucleophilic attack. This electronic feature is the cornerstone of its synthetic utility.

Synthesis and Manufacturing Insights

The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohol or the formylation of a suitable precursor.[6] For this compound, a common industrial approach involves the multi-step synthesis starting from 2-chloro-5-nitrobenzotrifluoride.

A generalized synthetic workflow is depicted below. The key transformation is the conversion of a precursor, such as a benzyl halide or alcohol, into the aldehyde. This often requires carefully controlled oxidation to prevent over-oxidation to the carboxylic acid.

Caption: Generalized synthetic pathway to the target compound.

Chemical Reactivity and Mechanistic Rationale

The pronounced electrophilicity of the carbonyl carbon in this compound dictates its reactivity profile. It is an excellent substrate for a variety of classical carbonyl reactions.

-

Nucleophilic Addition: It readily undergoes addition reactions with a wide range of nucleophiles (amines, organometallics, enolates). The electron-withdrawing groups stabilize the tetrahedral intermediate, lowering the activation energy for the addition step.

-

Condensation Reactions: It is a prime candidate for Knoevenagel[7][8] and aldol-type condensations. These reactions, which involve the addition of an active methylene compound followed by dehydration, proceed efficiently due to the highly activated carbonyl group.[7]

-

Reductive Amination: This is one of the most powerful methods for synthesizing substituted amines and is particularly effective with this aldehyde.[9][10] The reaction involves the initial formation of an imine or iminium ion with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11]

Caption: Key steps in the reductive amination of the title aldehyde.

Core Applications in Research & Development

The unique properties of this aldehyde make it a valuable intermediate in several high-value chemical industries.

Pharmaceutical and Medicinal Chemistry

The trifluoromethyl group is a bioisostere of chlorine and methyl groups but with profoundly different electronic properties, making it a "go-to" functional group for lead optimization in drug discovery.[4] The incorporation of the -CF₃ group can enhance a drug's pharmacokinetic profile by improving metabolic stability and membrane permeability.[3][4]

This compound serves as a key starting material for synthesizing complex heterocyclic scaffolds that form the core of many active pharmaceutical ingredients (APIs). For example, the drug Nitisinone , used to treat hereditary tyrosinemia type 1, is a 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, directly implicating our title compound's core structure in its synthesis.[12]

Agrochemical Synthesis

Similar to pharmaceuticals, the trifluoromethyl moiety can enhance the efficacy and selectivity of pesticides, herbicides, and fungicides.[3] This aldehyde is used as a precursor for novel agrochemicals. For instance, patent literature describes its use in the synthesis of fungicidal triazole compounds, which are crucial for crop protection.[13]

Experimental Protocol: Reductive Amination

This protocol provides a robust, self-validating method for the synthesis of a secondary amine using this compound. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, minimizing side reactions.[10]

Objective: To synthesize N-benzyl-1-(4-nitro-2-(trifluoromethyl)phenyl)methanamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial (catalytic amount, ~5% v/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes. The acid catalyzes the formation of the iminium ion, which is the species that will be reduced.[14]

-

Reduction: In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Causality Note: STAB is chosen for its mildness and tolerance to the slightly acidic conditions, preventing premature reduction of the starting aldehyde. The reaction is typically exothermic; maintain the temperature at or below room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 2-4 hours).

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be purified via column chromatography on silica gel to yield the pure secondary amine.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[15]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a purpose-built tool for introducing specific, high-value functionalities into complex molecules. Its highly activated carbonyl group, a direct consequence of its dual electron-withdrawing substituents, provides chemists with a reliable and versatile handle for constructing C-N and C-C bonds. Its established role in the synthesis of pharmaceuticals and agrochemicals underscores its importance and guarantees its continued relevance in the fields of organic synthesis and drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 4-Trifluoromethylbenzaldehyde in Modern Synthesis. Retrieved from [Link]

-

Karpenko, A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

Chemistry Shorts. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Ghogare, P., et al. (2018). Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Journal of Applicable Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Jimenez, D. E. Q., et al. (2016). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Tetrahedron. Retrieved from [Link]

-

Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education. Retrieved from [Link]

-

Gkizis, P., et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved from [Link]

-

Ningbo Chem-Source Co., Ltd. (2025, October 15). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

Sources

- 1. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:50551-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. gctlc.org [gctlc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

4-Nitro-2-(trifluoromethyl)benzaldehyde molecular weight

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 50551-17-2), a key chemical intermediate in the fields of pharmaceutical and agrochemical research. The document details its physicochemical properties, outlines robust protocols for its synthesis and purification, and provides expected analytical characterization data. Furthermore, it explores the strategic importance of this molecule in drug discovery, focusing on the synergistic effects of its trifluoromethyl and nitro functional groups. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this versatile building block.

Introduction and Strategic Importance

This compound is an aromatic aldehyde featuring two powerful electron-withdrawing groups, a nitro group at the C4 position and a trifluoromethyl group at the C2 position. This specific substitution pattern renders the molecule a highly valuable and reactive intermediate in organic synthesis. The aldehyde functional group is activated towards nucleophilic attack, while the nitro group serves as a versatile synthetic handle, most commonly as a precursor to a primary amine via reduction.[1]

In the context of drug development, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The nitroaromatic scaffold itself is present in numerous bioactive compounds and is crucial for various therapeutic applications.[3][4] The unique ortho/para relationship of the functional groups in this compound makes it a critical precursor for complex heterocyclic systems and substituted anilines that are central to the development of novel therapeutic agents.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties for this compound is provided below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 50551-17-2 | [5] |

| Molecular Formula | C₈H₄F₃NO₃ | [5][6] |

| Molecular Weight | 219.12 g/mol | [5] |

| Physical Form | Solid | [7] (by analogy) |

| Melting Point | Not experimentally reported. The isomer, 2-Nitro-4-(trifluoromethyl)benzaldehyde, melts at 41-45 °C. | [7] |

| Predicted XlogP | 2.1 | [6] |

| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | [5] |

| Hazard Statements | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. | [5] |

Synthesis and Purification Protocols

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol: Oxidation of 2-(Trifluoromethyl)-4-nitrotoluene

Causality: This method converts the methyl group of the toluene precursor into an aldehyde via an intermediate diacetate, which is then hydrolyzed. Acetic anhydride acts as a trap for the initially formed aldehyde, preventing over-oxidation to the carboxylic acid.[9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add glacial acetic acid, acetic anhydride, and 2-(trifluoromethyl)-4-nitrotoluene. Cool the flask in an ice-water bath.

-

Acid Addition: Slowly add concentrated sulfuric acid to the stirred solution, ensuring the internal temperature is maintained below 10 °C.

-

Oxidant Addition: Add chromium trioxide (CrO₃) in small portions via a powder funnel. The rate of addition must be carefully controlled to keep the temperature between 5-10 °C. This step is highly exothermic.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Hydrolysis: Carefully pour the reaction mixture over a large volume of crushed ice. The intermediate diacetate will hydrolyze to the crude aldehyde. Add a solution of aqueous sulfuric acid and reflux the mixture for 45-60 minutes to ensure complete hydrolysis.[8]

-

Workup: Cool the mixture to room temperature. Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any co-produced 4-nitro-2-(trifluoromethyl)benzoic acid), and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Step-by-Step Purification Protocol

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of a toluene/hexane solvent system allows the product to be soluble in hot toluene while being insoluble in cold hexane, facilitating the formation of pure crystals upon cooling.[8]

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of hot toluene.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.

-

Crystallization: Slowly add hexane to the hot toluene solution until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold hexane, and dry under vacuum.

Analytical Characterization

No experimentally-derived spectra for this specific isomer are publicly available. However, based on data from closely related analogs like 4-nitrobenzaldehyde and 4-(trifluoromethyl)benzaldehyde, a highly accurate prediction of the key spectral features can be made.[10][11]

Expected ¹H and ¹³C NMR Data

Rationale: The powerful electron-withdrawing effects of the nitro and trifluoromethyl groups will shift the aromatic protons and carbons downfield. The aldehyde proton will appear as a characteristic singlet above 10 ppm. The ¹³C spectrum will show a quartet for the CF₃ carbon due to C-F coupling.[12][13]

| Data Type | Expected Chemical Shift (δ, ppm) and Splitting |

| ¹H NMR | ~10.2 (s, 1H, -CHO), ~8.6 (d, 1H, Ar-H), ~8.4 (dd, 1H, Ar-H), ~8.1 (d, 1H, Ar-H) |

| ¹³C NMR | ~188 (-CHO), ~152 (C-NO₂), ~138 (C-CHO), ~135 (q, C-CF₃), ~132 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~122 (q, ¹JCF ≈ 273 Hz, -CF₃) |

| ¹⁹F NMR | A singlet is expected around -62 to -64 ppm relative to CFCl₃. |

Expected FT-IR Data

Rationale: The FT-IR spectrum will be dominated by strong absorptions corresponding to the key functional groups. The C=O stretch of the aldehyde and the asymmetric/symmetric stretches of the nitro group are particularly diagnostic.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic Intensity |

| Aldehyde C-H Stretch | ~2850, ~2750 | Medium |

| Aldehyde C=O Stretch | ~1710 | Strong |

| Nitro N=O Asymmetric Stretch | ~1530 | Strong |

| Nitro N=O Symmetric Stretch | ~1350 | Strong |

| C-F Stretches | ~1320, ~1170, ~1130 | Strong |

| Aromatic C=C Stretches | ~1610 | Medium |

Applications in Drug Development & Medicinal Chemistry

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional components: the aldehyde, the nitro group, and the trifluoromethyl group.

Caption: Strategic role of this compound in medicinal chemistry.

-

Precursor to Bioactive Anilines: The most critical application is the reduction of the nitro group to form 2-(trifluoromethyl)-4-aminobenzaldehyde or its derivatives. This transformation unlocks access to a synthetically versatile aniline, which can be acylated, alkylated, or used in cyclization reactions to build complex heterocyclic cores common in pharmaceuticals.[1]

-

Carbon Chain Elongation: The electrophilic aldehyde is an excellent substrate for carbon-carbon bond-forming reactions. For instance, the Wittig reaction can convert the aldehyde into an alkene, providing a scaffold for stilbene-like structures or extending carbon chains for further functionalization.[14]

-

Scaffold for Drug Candidates: The 2-nitro-4-trifluoromethylbenzoyl structural motif is found in the drug Nitisinone, used to treat hereditary tyrosinemia type 1. This highlights the pharmacological relevance of scaffolds directly accessible from this intermediate.

Safe Handling and Storage

Proper handling and storage are critical due to the hazardous nature of this compound.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames. The compound should be stored separately from strong oxidizing agents and bases.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Avoid generating dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

-

Dains, F. B.; Eberly, F. o-Nitrobenzaldehyde. Org. Synth.1933 , 13, 74. DOI: 10.15227/orgsyn.013.0074. [Link]

-

Icke, R. N.; Redemann, C. E.; Wisegarver, B. B.; Alles, G. A. o-Nitrobenzaldehyde. Org. Synth.1949 , 29, 72. DOI: 10.15227/orgsyn.029.0072. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12391105, this compound. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for: Photocatalytic transfer hydrogenation of aldehydes and imines by a robust and reusable covalent triazine framework. Catal. Sci. Technol., 2018 , 8, 4440-4446. [Link]

-

Thiele, J.; Schleussner, E. p-Nitrobenzaldehyde. Org. Synth.1922 , 2, 49. DOI: 10.15227/orgsyn.002.0049. [Link]

- European Patent Office.

-

PubChemLite. This compound (C8H4F3NO3). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 159212343. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-5-nitrobenzotrifluoride in Pharmaceutical Synthesis. [Link]

-

Černuchová, P.; Mračková, M.; Sališová, M. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Arkivoc, 2003 , (v), 129-134. [Link]

-

Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025 , 30(14), 3009. [Link]

-

University of Utah, Department of Chemistry. 13C DEPT NMR 1D Spectrum. [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

- Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]

-

University of Oxford, Chemistry Research Laboratory. A User Guide to Modern NMR Experiments. [Link]

-

ScienceMadness Discussion Board. Synthesis of p-nitro-benzaldehyde. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Nitroaryl Compounds in Pharmaceutical Intermediates. [Link]

- Google Patents.

-

California State University, Northridge. CHEM 322 Midterm 2 Spectral Data Tables. [Link]

- Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

-

Tenorio-Borroto, E.; Vasconcellos, M. L. A. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 2022 , 15(6), 723. [Link]

-

Hitchcock, M.; Smith, J. N. Comparative detoxication. 12. The oxidation on p-nitrotoluene and p-nitroethylbenzene in insects. Biochem. J., 1964 , 93(2), 392-400. [Link]

-

Kumar, V.; Chawla, P. A.; Kumar, A.; et al. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 2022 , 27(5), 1723. [Link]

-

Han, X.; et al. Structure-guided discovery of nitrobenzo-2-oxa-1,3-diazole (NBD) scaffold-based PFKFB4 inhibitors for cancer therapy. Eur. J. Med. Chem., 2025 , 297, 118109. [Link]

-

Khomenko, T. M.; Korchagina, D. V.; Volcho, K. P.; Salakhutdinov, N. F. Asymmetric Oxidation of 4-Nitro-6-trifluoromethyl-1,2,3-benzotrithiole. Russ. J. Org. Chem., 2009 , 45, 1402–1404. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]

- 7. 2-硝基-4-三氟甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. 4-Nitrobenzaldehyde(555-16-8) 1H NMR [m.chemicalbook.com]

- 12. chemistry.utah.edu [chemistry.utah.edu]

- 13. sc.edu [sc.edu]

- 14. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

4-Nitro-2-(trifluoromethyl)benzaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-Nitro-2-(trifluoromethyl)benzaldehyde

Abstract

The unequivocal structural confirmation of chemical entities is a cornerstone of modern chemical research and drug development. This compound, a substituted aromatic aldehyde, serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] Its specific substitution pattern—featuring three distinct electron-withdrawing groups—creates a unique electronic environment that dictates its reactivity and spectroscopic properties. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, designed for researchers and drug development professionals. We will move beyond procedural descriptions to explore the causal logic behind the application of each analytical technique, ensuring a self-validating and authoritative workflow.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in elucidating any molecular structure is to determine its elemental composition and identify the primary functional groups present. This foundational data provides the necessary constraints for interpreting more complex spectroscopic information.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with HRMS, not just for the molecular weight, but for the highly accurate mass measurement that yields the elemental formula. This is the first critical checkpoint. For a molecule like this compound, confirming the presence of fluorine and multiple oxygen atoms is essential to distinguish it from potential isomers or impurities.

Trustworthiness: The protocol's trustworthiness is established by calibrating the instrument with a known standard immediately before the analysis, ensuring the mass accuracy is within an acceptable tolerance (typically < 5 ppm).

Expected Data: The theoretical exact mass of C₈H₄F₃NO₃ is 219.01433 Da.[3] HRMS analysis is expected to yield a measured mass within a few parts per million of this value, confirming the elemental composition.

Table 1: Key Molecular Properties for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 50551-17-2 | [3] |

| Molecular Formula | C₈H₄F₃NO₃ | [3] |

| Molecular Weight | 219.12 g/mol | [3] |

| Exact Mass | 219.01432748 Da |[3] |

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a standard calibration solution appropriate for the desired mass range and ionization mode (positive or negative).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in a high-resolution mode. For this molecule, positive ion mode is likely to show the protonated molecule [M+H]⁺ at m/z 220.02161.[4]

-

Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the most probable elemental formula, confirming it matches C₈H₄F₃NO₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. For this molecule, we are looking for the characteristic vibrational frequencies of the aldehyde, the nitro group, the trifluoromethyl group, and the aromatic ring. The presence or absence of these key bands provides immediate structural confirmation. For example, a strong carbonyl (C=O) stretch is a definitive indicator of the aldehyde.

Trustworthiness: A background spectrum is run immediately prior to the sample analysis to subtract atmospheric H₂O and CO₂ signals, ensuring that the observed peaks originate solely from the sample.

Expected Data:

-

Aldehyde C-H Stretch: Two weak bands are expected around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.

-

Aldehyde C=O Stretch: A very strong, sharp band is expected around 1710-1690 cm⁻¹.

-

Nitro (NO₂) Stretches: Two strong bands are expected: an asymmetric stretch around 1550-1530 cm⁻¹ and a symmetric stretch around 1360-1340 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretches: Strong, characteristic bands are expected in the 1300-1100 cm⁻¹ region due to the CF₃ group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform a background subtraction. Identify and label the key vibrational bands corresponding to the expected functional groups.

Core Structural Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon skeleton and the substitution pattern. The interpretation relies on understanding how the strongly electron-withdrawing substituents (CHO, CF₃, NO₂) deshield adjacent nuclei and influence coupling constants. All data presentation should adhere to IUPAC recommendations.[5]

Overall NMR Workflow

Sources

- 1. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

- 2. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

An In-depth Technical Guide to the Safe Handling of 4-Nitro-2-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive technical overview of the safety protocols and hazard management for 4-Nitro-2-(trifluoromethyl)benzaldehyde (CAS No. 50551-17-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind safety measures, ensuring a proactive and informed approach to laboratory and manufacturing practices.

Compound Identification and Hazard Profile

Chemical Identity

A precise understanding of the compound's identity is the foundation of safety.

| Identifier | Data | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 50551-17-2 | [1] |

| Molecular Formula | C₈H₄F₃NO₃ | [1] |

| Molecular Weight | 219.12 g/mol | [1] |

| Synonyms | This compound | [1] |

Globally Harmonized System (GHS) Hazard Classification

The GHS classification provides a universally understood summary of the primary hazards associated with this compound. It is critical to recognize that this chemical presents multiple health risks.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Source: PubChem CID 12391105.[1]

Toxicological Assessment and Exposure Causality

Understanding why this compound is hazardous is key to appreciating the necessity of stringent safety protocols. The molecule's structure, featuring a nitro group and a trifluoromethyl group on an aromatic aldehyde, dictates its reactivity and toxicological profile.

Health Hazards

-

Acute Toxicity (Oral, Dermal, Inhalation): The "Harmful" classification across three major exposure routes signifies a significant risk of systemic injury upon absorption.[1] Entry into the bloodstream, whether through ingestion, skin contact, or inhalation, can lead to adverse health effects.[2] Open cuts, abrasions, or irritated skin can exacerbate dermal absorption and should be suitably protected before handling.[2]

-

Skin and Eye Irritation: As a Category 2 irritant, the compound can cause inflammation and damage upon contact with skin and eyes.[1][2] The aldehyde functional group can react with biological nucleophiles in tissues, leading to irritation. Pre-existing dermatitis may be accentuated by exposure.[2]

-

Respiratory Irritation: Inhalation of vapors or dust can irritate the respiratory system.[1][2] This is a common property of sensory irritants, and repeated or long-term exposure may lead to more complex airway diseases.[2]

Physicochemical Hazards

-

Reactivity of Aromatic Nitro Compounds: Aromatic nitro compounds as a class are considered oxidizing agents.[3] They can react vigorously or even explosively when mixed with reducing agents, bases (like sodium hydroxide), or when subjected to heat.[3][4][5] The presence of impurities can lower the thermal stability of nitro compounds, making them susceptible to decomposition at lower temperatures.[6]

-

Combustibility: While not highly flammable, the compound is a combustible solid. In the event of a fire, it can decompose to produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and gaseous hydrogen fluoride (HF).[7][8]

Proactive Risk Mitigation: Engineering Controls and PPE

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Ventilation: All handling of this compound must occur in a well-ventilated area.[2][9] A properly functioning chemical fume hood is mandatory to control the inhalation of vapors or dust.

-

Enclosed Systems: For larger-scale operations, the use of enclosed systems for processing and transfer is the preferred method to prevent worker exposure and environmental release.[10]

-

Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is a direct response to the hazards identified in Section 2. It is not a substitute for engineering controls but a critical final barrier.

Caption: PPE selection workflow based on identified hazards.

Detailed PPE Protocol:

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[7][8] A face shield may be required where there is a significant risk of splashing.[11]

-

Skin Protection:

-

Gloves: Wear disposable nitrile gloves.[11] Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of in accordance with laboratory practices.

-

Clothing: A flame-resistant lab coat should be worn and kept buttoned.[11] Work clothes should be laundered separately from personal clothing.[2] Contaminated clothing must be removed immediately and washed before reuse.[12]

-

-

Respiratory Protection: If dusts are generated or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask for solids) is required.[11]

Safe Handling and Storage

Adherence to strict handling and storage protocols is non-negotiable.

-

Handling:

-

Storage:

Emergency Procedures: A Protocol-Driven Response

In the event of an emergency, a clear, pre-defined response plan is crucial to mitigate harm.

First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8][12][13] |

| Skin Contact | Immediately take off all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[7][13] Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so. Call an ophthalmologist or seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[12][14] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[12][15] A water spray can be used to cool fire-exposed containers.[2]

-

Specific Hazards: Containers may explode when heated.[8][16] Fire will produce toxic and corrosive gases, including nitrogen oxides and hydrogen fluoride.[7][8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15][17]

Accidental Release (Spill) Response

A systematic approach is required to contain and clean up spills safely, preventing environmental contamination and personnel exposure.

Caption: Step-by-step workflow for accidental spill response.

Spill Protocol:

-

Evacuate and Secure: Clear the area of all personnel and move upwind of the spill.[2] Remove all sources of ignition.[3][17]

-

Control and Contain: Prevent the spillage from entering drains or waterways.[2][12]

-

Clean-up: For solid spills, avoid generating dust. Absorb the material with an inert substance like sand, earth, or vermiculite.[2][9]

-

Disposal: Place the collected material into a suitable, clearly labeled container for proper waste disposal.[2][9] Do not mix with other waste.

Disposal and Regulatory Compliance

-

Waste Disposal: The disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must comply with local, state, and federal regulations. The material should be sent to an approved waste disposal plant.

-

Regulatory Status: This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[7]

References

- 4-(Trifluoromethyl)benzaldehyde - Santa Cruz Biotechnology. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- This compound | C8H4F3NO3 | CID 12391105 - PubChem. (n.d.).

- 3-(Trifluoromethyl)benzaldehyde - Apollo Scientific. (2023, August 1).

- 5-nitroacenaphthene - Report | CAMEO Chemicals | NOAA. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).

- SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).

- SAFETY DATA SHEET - CATO. (n.d.).

- material safety data sheet sds/msds - Kasturi Aromatics. (n.d.).

- Report | CAMEO Chemicals - NOAA. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 30).

- SAFETY DATA SHEET - CymitQuimica. (2023, October 11).

- Safety Data Sheet - Key Organics. (2017, December 1).

- 2-Nitro-4-(trifluoromethyl)benzaldehyde 97 109466-87-7 - Sigma-Aldrich. (n.d.).

- Chemical Safety: Personal Protective Equipment. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).

- Safety Data Sheet - Angene Chemical. (2025, March 22).

- Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).

- Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.).

- Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011, August 18).

Sources

- 1. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. iloencyclopaedia.org [iloencyclopaedia.org]

- 6. icheme.org [icheme.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. iloencyclopaedia.org [iloencyclopaedia.org]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. zycz.cato-chem.com [zycz.cato-chem.com]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. kasturiaromatics.com [kasturiaromatics.com]

4-Nitro-2-(trifluoromethyl)benzaldehyde hazards and handling precautions

An In-Depth Technical Guide to the Hazards and Safe Handling of 4-Nitro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde of increasing importance in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, make it a valuable building block for novel therapeutic agents and functional materials. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive, field-proven procedures for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested, inhaled, or absorbed through the skin.[1][2]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on available data, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][6] |

This table summarizes GHS classifications from multiple sources. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the vendor.

The Chemical Basis of a Hazard Profile

The toxicological profile of this compound is not arbitrary; it is a direct consequence of its molecular structure.

-

Electrophilicity: The aldehyde functional group, activated by the potent electron-withdrawing effects of the ortho-trifluoromethyl and para-nitro groups, is highly electrophilic. This makes it susceptible to reacting with biological nucleophiles, such as the amine and thiol groups found in proteins and enzymes. Such reactions can disrupt normal cellular function, leading to irritation and toxicity.

-

Respiratory Irritation: As a volatile solid or fine dust, the compound can be inhaled.[1][7] Its irritant nature can directly damage the mucosal linings of the respiratory tract, leading to inflammation and discomfort.[1][6] Long-term exposure to respiratory irritants may lead to more severe airway diseases.[1]

-

Dermal and Ocular Irritation: Direct contact with the skin or eyes can cause significant irritation.[1][3][5] The compound can disrupt cell membranes and cause an inflammatory response. Pre-existing conditions like dermatitis may be exacerbated.[1] It is critical to prevent any contact with abraded or damaged skin to avoid systemic entry.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating exposure risks.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and reaction setup, must be conducted inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors.[5]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][7] Ensure eyewash stations and safety showers are located close to the workstation.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully and used consistently.

-

Hand Protection: Wear nitrile gloves that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[8] For extended operations or when handling larger quantities, consider double-gloving.

-

Eye Protection: Chemical safety goggles are mandatory.[3][5] Standard safety glasses do not provide adequate protection from splashes or fine dust. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept buttoned. Ensure that work clothes are laundered separately from personal clothing.[1][7]

-

Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Workflow for Donning and Doffing PPE

Caption: Fig 1: PPE Donning and Doffing Workflow.

Standard Operating Procedures for Safe Handling

Adherence to a detailed, step-by-step protocol is crucial for minimizing risk.

Pre-Handling Risk Assessment

-

Review the SDS: Before any new procedure, thoroughly read the vendor-specific Safety Data Sheet.

-

Identify Quantities: Note the amount of material to be used and assess the scale of the potential risks.

-

Process Review: Consider every step of the planned experiment: weighing, transfer, reaction conditions (temperature, pressure), and quench. Identify potential points of exposure.

-

Emergency Plan: Confirm the location and functionality of safety showers, eyewash stations, and spill kits.

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE as described in Section 2.2. Ensure the chemical fume hood sash is at the appropriate height.

-

Weighing:

-

Perform weighing within the fume hood.

-

Use a tared, sealed container to transport the material from the balance.

-

Clean any residual dust from the spatula and weighing paper with a solvent-moistened wipe and dispose of it as hazardous waste.

-

-

Solution Preparation:

-

Add the solid this compound to the solvent slowly to avoid splashing.

-

Keep the container capped or covered when not actively adding material.

-

-

Reaction Monitoring and Workup:

-

Conduct the reaction within the fume hood.

-

When quenching the reaction, do so slowly and cautiously, especially if the quench reagent is reactive.

-

-

Post-Handling:

Emergency Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an exposure.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air.[3][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][9] Seek medical attention if irritation develops or persists.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[8]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.[1][6]

Emergency Response Decision Tree

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. angenechemical.com [angenechemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)-4-nitrobenzaldehyde and Its Isomeric Variants

This guide provides a comprehensive overview of 2-(Trifluoromethyl)-4-nitrobenzaldehyde, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound's properties, nomenclature, and applications.

Section 1: Nomenclature and Identification: Establishing a Common Language

Precise communication in chemical synthesis is paramount. 2-(Trifluoromethyl)-4-nitrobenzaldehyde is known by several synonyms, and its isomers are often discussed in related literature. Understanding these naming conventions is the first step toward effective research and development.

Primary Synonyms and Identifiers

The most common synonyms for 2-(Trifluoromethyl)-4-nitrobenzaldehyde include:

-

4-Formyl-3-nitrobenzotrifluoride[3]

-

2-Formyl-5-(trifluoromethyl)nitrobenzene[3]

-

2-Nitro-alpha,alpha,alpha-trifluoro-p-tolualdehyde[3]

It is crucial to cross-reference these names with the Chemical Abstracts Service (CAS) number to ensure the correct compound is being sourced and utilized.

Isomeric Differentiation

It is essential to distinguish 2-(Trifluoromethyl)-4-nitrobenzaldehyde from its isomers, as their chemical properties and reactivity can differ significantly. Key isomers include:

-

2-Nitro-4-(trifluoromethyl)benzaldehyde: This is the primary subject of this guide.

-

4-Nitro-3-(trifluoromethyl)benzaldehyde: An isomer with a different substitution pattern.

-

2-Fluoro-4-nitrobenzaldehyde: A related compound where a fluorine atom replaces the trifluoromethyl group.[4]

-

4-(Trifluoromethyl)benzaldehyde: The parent compound without the nitro group.[5][6][7][8]

-

2-Nitrobenzaldehyde: The parent compound without the trifluoromethyl group.[9][10][11][12]

-

4-Nitrobenzaldehyde: An isomer of nitrobenzaldehyde.[13][14]

The structural differences between these isomers are illustrated below.

Caption: Relationship between 2-(Trifluoromethyl)-4-nitrobenzaldehyde and its isomers/analogues.

Section 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design.

Core Physicochemical Data

The key properties of 2-(Trifluoromethyl)-4-nitrobenzaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 109466-87-7 | [15][16] |

| Molecular Formula | C8H4F3NO3 | [][18] |

| Molecular Weight | 219.12 g/mol | [16][] |

| Appearance | Off-white to light yellow solid/powder | [18][19] |

| Melting Point | 41-45 °C | [3] |

| Boiling Point | 273.8 ± 40.0 °C (Predicted) | [3] |

| Purity | Typically ≥97% | [18] |

Spectroscopic Signature

Spectroscopic data is vital for the identification and characterization of 2-(Trifluoromethyl)-4-nitrobenzaldehyde. While a specific spectrum for this compound is not publicly available, data for the related compound, 2-(Trifluoromethyl)benzaldehyde, provides a useful reference point for the expected signals.[20] The presence of the trifluoromethyl group provides a distinct signal in ¹⁹F NMR, aiding in reaction monitoring and final product confirmation.[5]

Section 3: Synthesis and Reactivity

The synthesis of substituted benzaldehydes is a well-established field, with various methods available to the synthetic chemist.

Synthetic Pathways

A common approach to synthesizing derivatives like 2-(Trifluoromethyl)-4-nitrobenzaldehyde involves a multi-step process. One patented method describes the synthesis of the related 2-nitro-4-(trifluoromethyl)benzonitrile from 3-nitro-4-chlorobenzotrifluoride, which can then serve as a precursor to the aldehyde.[19] Another general method for preparing 2-(trifluoromethyl)benzaldehyde involves the hydrolysis of o-trifluoromethyl toluene dichloride.[21] The choice of a specific synthetic route is often a balance between yield, cost, and environmental impact.

The diagram below illustrates a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of substituted benzaldehydes.

Key Reactions

The aldehyde functional group in 2-(Trifluoromethyl)-4-nitrobenzaldehyde is a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To form corresponding amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With active methylene compounds to form more complex structures.

The electron-withdrawing nature of both the trifluoromethyl and nitro groups enhances the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles.[5][10]

Section 4: Applications in Research and Development

2-(Trifluoromethyl)-4-nitrobenzaldehyde is a valuable intermediate in several areas of chemical research, most notably in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical and Drug Discovery

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance key properties such as:

-

Metabolic Stability: Increasing the drug's half-life.

-

Lipophilicity: Improving membrane permeability.

-

Binding Affinity: Enhancing the interaction with the target protein.[6][22]

This compound serves as a building block for various therapeutic agents. For instance, it is a component in the synthesis of compounds investigated as Aurora kinase inhibitors for cancer treatment and as inhibitors of the NaV1.8 sodium ion channel for pain management.[19]

Agrochemicals and Materials Science

In the agrochemical industry, this compound is used to synthesize novel pesticides and herbicides.[6] The trifluoromethyl group can increase the efficacy of these agents.[6] In materials science, it is listed as a building block for liquid crystals.[19]

Section 5: Safety, Handling, and Storage

Proper handling and storage of 2-(Trifluoromethyl)-4-nitrobenzaldehyde are essential to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following GHS hazard statements:

-

H317: May cause an allergic skin reaction.[23]

-

H319: Causes serious eye irritation.[23]

-

H412: Harmful to aquatic life with long lasting effects.[23]

The following personal protective equipment (PPE) is recommended when handling this chemical:

-

Dust mask (type N95 or equivalent)

-

Eyeshields and face shield

-

Chemical-resistant gloves[23]

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] Keep containers tightly closed.[24]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[23][24]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[24][25]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[25]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[25]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[25]

References

-

Synthesis of 2-(2-nitro-4-trifluoromethyl-phenoxy)benzaldehyde. PrepChem.com. [Link]

-

This compound | C8H4F3NO3. PubChem. [Link]

-

This compound - CAS:50551-17-2. Sunway Pharm Ltd. [Link]

- Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

-

4-Trifluoromethylbenzaldehyde. Wikipedia. [Link]

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica. [Link]

-

2-Fluoro-4-nitrobenzaldehyde | C7H4FNO3. PubChem. [Link]

-

2-(Trifluoromethyl)benzaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

2-NITRO-4-(TRIFLUOROMETHYL)BENZALDEHYDE. Chongqing Chemdad Co.. [Link]

-

4-(Trifluoromethyl)benzaldehyde | C8H5F3O. PubChem. [Link]

-

Benzaldehyde, 4-(trifluoromethyl)-. NIST WebBook. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

4-Nitrobenzaldehyde. Wikipedia. [Link]

-

2-Nitrobenzaldehyde. Wikipedia. [Link]

-

Benzaldehyde, 4-nitro-. NIST WebBook. [Link]

Sources

- 1. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:50551-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-NITRO-4-(TRIFLUOROMETHYL)BENZALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-Fluoro-4-nitrobenzaldehyde | C7H4FNO3 | CID 4562919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]

- 8. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 12. Page loading... [wap.guidechem.com]

- 13. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 14. Benzaldehyde, 4-nitro- [webbook.nist.gov]

- 15. 109466-87-7|2-Nitro-4-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 16. scbt.com [scbt.com]

- 18. 2-NITRO-4-(TRIFLUOROMETHYL)BENZALDEHYDE, CasNo.109466-87-7 BOC Sciences United States [bocscichem.lookchem.com]

- 19. 2-Nitro-4-(trifluoromethyl)benzaldehyde|CAS 109466-87-7 [benchchem.com]

- 20. spectrabase.com [spectrabase.com]

- 21. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 22. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

- 25. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Nitro-2-(trifluoromethyl)benzaldehyde in Organic Solvents

Introduction: The Synthetic Importance of 4-Nitro-2-(trifluoromethyl)benzaldehyde

This compound is an aromatic aldehyde of significant interest in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its molecular architecture, characterized by a benzaldehyde core substituted with two potent electron-withdrawing groups—a nitro group (-NO₂) at the 4-position and a trifluoromethyl group (-CF₃) at the 2-position—renders the aldehyde functionality highly reactive toward nucleophilic attack.[1][2] This enhanced electrophilicity makes it a valuable intermediate for constructing complex molecular frameworks.[1]

Understanding the solubility of this compound is a critical prerequisite for its effective use. Proper solvent selection impacts reaction kinetics, purification efficiency (e.g., crystallization), and the overall yield and purity of downstream products. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents a robust, step-by-step protocol for its experimental determination.

Physicochemical Profile and Solubility Predictions

To understand a compound's solubility, one must first examine its intrinsic properties. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO₃ | [3][4] |

| Molecular Weight | 219.12 g/mol | [3][5] |

| Appearance | Solid (predicted based on related isomers) | [5] |

| Computed XlogP | 2.1 | [3][4] |

The structure combines several features that dictate its solubility behavior:

-

Aromatic Ring: The benzene core is inherently nonpolar and lipophilic, favoring dissolution in nonpolar organic solvents.

-

Trifluoromethyl Group (-CF₃): This group is strongly lipophilic and electron-withdrawing, further enhancing solubility in nonpolar to moderately polar environments.

-

Nitro Group (-NO₂): A highly polar functional group that can engage in dipole-dipole interactions, suggesting potential solubility in polar aprotic solvents.

-

Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.

The fundamental principle of "like dissolves like" governs solubility.[6][7] Based on its hybrid structure, we can predict its solubility profile. The significant nonpolar surface area from the trifluoromethyl-substituted ring suggests poor solubility in water. The presence of polar groups indicates that it will be soluble in a range of common organic solvents, particularly those that are polar aprotic.

The diagram below illustrates the relationship between the molecular features of the compound and its expected solubility.

Caption: Interplay of molecular features and solvent properties.

Predictive Solubility in Common Organic Solvents

While experimental verification is paramount, a predictive table is invaluable for initial experimental design. The following table summarizes the expected solubility of this compound across a spectrum of laboratory solvents, based on its chemical structure and comparison with analogous compounds like 4-nitrobenzaldehyde.[7]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Insoluble / Sparingly Soluble | The molecule's polarity from the -NO₂ and -CHO groups is too high for this nonpolar alkane. |

| Toluene | Nonpolar (Aromatic) | Moderately Soluble | π-π stacking interactions between the aromatic rings of toluene and the solute can promote dissolution. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good balance of polarity to dissolve the molecule without strong hydrogen bonding that would hinder solubility. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, its polarity is well-suited for this compound. |

| Diethyl Ether | Polar Aprotic | Moderately Soluble | Offers some polarity but less than DCM or acetone.[8] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | A versatile solvent capable of dissolving moderately polar compounds. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone interacts favorably with the polar groups of the solute.[7] |

| Ethanol | Polar Protic | Moderately Soluble | The nonpolar ethyl chain aids dissolution, but the hydrogen-bonding network may be less favorable. |

| Methanol | Polar Protic | Sparingly Soluble | The highly polar hydrogen-bonding network of methanol is less compatible with the large, nonpolar regions of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Water | Polar Protic | Insoluble | The large, lipophilic trifluoromethyl-substituted aromatic ring dominates, leading to hydrophobicity.[7] |

Experimental Protocol for Solubility Determination

This protocol provides a reliable, self-validating method for qualitatively and semi-quantitatively assessing the solubility of this compound.

Safety and Handling Precautions

Hazard Identification: this compound is harmful if swallowed, inhaled, or in contact with skin.[3] It causes serious skin and eye irritation and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[9] All manipulations should be performed inside a certified chemical fume hood.

-

Handling: Avoid generating dust. Use spark-proof tools and ensure adequate ventilation.[10][11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[10][11]

Materials and Equipment

-

This compound

-

Test solvents (high purity grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials or test tubes with caps (e.g., 4 mL)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Spatula

Experimental Workflow

The following diagram outlines the systematic workflow for solubility testing.

Caption: Step-by-step workflow for solubility determination.

Detailed Procedure

This procedure is based on established methods for determining the solubility of organic compounds.[6][8][12]

-

Preparation: Label a series of clean, dry vials for each solvent to be tested.

-

Weighing: Accurately weigh approximately 25 mg of this compound directly into each labeled vial. Record the exact mass.

-

Causality Note: Using a precise mass allows for a semi-quantitative estimation of solubility (mg/mL).

-

-

Initial Solvent Addition: Add 0.25 mL of the first test solvent to the corresponding vial.

-

Mixing: Securely cap the vial and vortex vigorously for 60 seconds. This step is critical to break up solid aggregates and maximize the surface area for dissolution, ensuring the system moves toward equilibrium.

-

First Observation: Visually inspect the vial against a contrasting background.

-

If the solid has completely dissolved, the compound is considered soluble in that solvent (approximate solubility >100 mg/mL).

-

If any solid remains, proceed to the next step.

-

-

Second Solvent Addition: To the same vial, add an additional 0.50 mL of the solvent, bringing the total volume to 0.75 mL.

-

Final Mixing: Re-cap the vial and vortex again for 60 seconds. Allow the vial to stand for at least 30 seconds to let any undissolved solid settle.

-

Final Observation and Classification:

-

If the solid has now completely dissolved, the compound is classified as sparingly soluble (approximate solubility is between 33 mg/mL and 100 mg/mL).

-

If solid material is still present, the compound is classified as insoluble at this concentration (<33 mg/mL).

-

-

Validation and Repetition: Repeat the procedure for each solvent of interest. For borderline results, a duplicate test is recommended to ensure trustworthiness.

By following this systematic protocol, a researcher can confidently and efficiently map the solubility profile of this compound, enabling informed decisions for synthetic and purification strategies.

References

-

Experiment: Solubility of Organic & Inorganic Compounds. Link

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Link

-

This compound | C8H4F3NO3 | CID 12391105 - PubChem. Link

-

Solubility of Organic Compounds. Link

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. Link

-

4-Fluoro-2-nitrobenzaldehyde - Apollo Scientific. Link

-

SAFETY DATA SHEET - Sigma-Aldrich. Link

-

2-Nitro-4-(trifluoromethyl)benzaldehyde 97 109466-87-7 - Sigma-Aldrich. Link

-

4-Nitrobenzaldehyde - Solubility of Things. Link

-

SAFETY DATA SHEET - Fisher Scientific. Link

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Link

-

SAFETY DATA SHEET - Fisher Scientific. Link

-

4-(Trifluoromethyl)benzaldehyde - Santa Cruz Biotechnology. Link

-

4-(Trifluoromethyl)benzaldehyde - HANGZHOU HONGQIN PHARMTECH CO.,LTD. Link

-

The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Link

-

4-Trifluoromethylbenzaldehyde - Wikipedia. Link

-

This compound (C8H4F3NO3) - PubChemLite. Link

-

Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Link

-

Organic Letters Ahead of Print - ACS Publications. Link

-

Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis - Sarchem Labs. Link

-

4-(Trifluoromethyl)benzaldehyde | 455-19-6 - ChemicalBook. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]

- 5. 2-硝基-4-三氟甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. www1.udel.edu [www1.udel.edu]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Nitro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Nitro-2-(trifluoromethyl)benzaldehyde. The document elucidates the influence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, alongside the aldehyde (-CHO) functionality, on the chemical shifts and coupling patterns of the aromatic protons and carbons. This guide serves as a critical resource for researchers in synthetic chemistry, drug discovery, and materials science, offering foundational knowledge for the structural verification and purity assessment of this and structurally related compounds. A step-by-step experimental protocol for NMR data acquisition and processing is also presented to ensure spectral accuracy and reproducibility.